(4-Formylphenyl) 3,4-dimethoxybenzoate
Description
(4-Formylphenyl) 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, featuring a formyl group (-CHO) on the para position of the phenyl ring attached to the ester oxygen. This compound combines the electron-donating methoxy groups (meta and para positions on the benzoate moiety) with the electron-withdrawing formyl group, creating unique physicochemical and biological properties.
Properties
IUPAC Name |
(4-formylphenyl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-13-6-3-11(10-17)4-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJVSPIIJGINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for (4-Formylphenyl) 3,4-dimethoxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in (4-Formylphenyl) 3,4-dimethoxybenzoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-carboxyphenyl 3,4-dimethoxybenzoate.
Reduction: 4-(hydroxymethyl)phenyl 3,4-dimethoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Formylphenyl) 3,4-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 3,4-dimethoxybenzoate largely depends on its interaction with biological molecules. The formyl group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s aromatic rings and methoxy groups may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Physicochemical Properties
The position and number of methoxy groups significantly influence properties such as melting points, solubility, and thermal stability:
- Melting Points :
- 2-Allyl-5-methoxyphenyl 3,4-dimethoxybenzoate (12bc): 96.3–97.2°C .
- 2-Allyl-3,5-dimethoxyphenyl 3,4-dimethoxybenzoate (12cc): 109.2–110.2°C .
- 3,4-Dimethoxybenzoic acid (parent acid): 181–183°C .
The higher melting point of the parent acid compared to its esters is attributed to strong hydrogen bonding, while increased methoxy substitution in esters elevates melting points due to enhanced van der Waals interactions.
Solubility :
Thermal Stability :
Functional Group Effects on Reactivity and Bioactivity
Formyl vs. Nitro Groups :
- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher cholinesterase inhibitory activity (IC₅₀ ~10 µM) than its nitro-substituted analog. The formyl group enhances hydrogen bonding with enzyme active sites, as demonstrated by molecular docking studies .
- In contrast, nitro groups introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to formyl derivatives .
- Allyl vs. Methyl Esters: Allyl-substituted 3,4-dimethoxybenzoates (e.g., 12ad, 12bc) are liquid or low-melting solids, facilitating their use in polymerizable monomers. Methyl esters (e.g., methyl 3,4-dimethoxybenzoate) are solids with higher melting points (58–62°C), suitable as synthetic intermediates .
Metabolic Pathways
- 3,4-Dimethoxybenzoate derivatives like veratrate are metabolized by Comamonas testosteroni via demethylation to protocatechuate, a key intermediate in lignin degradation .
Data Tables
Table 1: Physicochemical Properties of Selected 3,4-Dimethoxybenzoate Derivatives
Q & A
Basic Research Questions
Q. What is the synthetic pathway for (4-Formylphenyl) 3,4-dimethoxybenzoate, and how can its purity be validated?
- Methodology :
- Synthesis : The compound is synthesized via esterification between 4-formyl-2-methoxyphenol and 3,4-dimethoxybenzoic acid under acidic or coupling reagent conditions (e.g., DCC/DMAP in anhydrous dichloromethane). Reaction progress is monitored by TLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product.
- Characterization :
- NMR : H NMR (DMSO-d6, 200 MHz) detects aromatic protons (δ 7.2–8.1 ppm), formyl protons (δ 9.8–10.2 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR : Peaks at ~1700 cm (ester C=O) and ~2850 cm (OCH) confirm functional groups .
- Purity : Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical mass (±1 Da) .
Q. How do the functional groups in (4-Formylphenyl) 3,4-dimethoxybenzoate influence its reactivity?
- Key Functional Groups :
- Formyl group : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions.
- Methoxy groups : Electron-donating effects stabilize aromatic rings and direct electrophilic substitution .
- Analytical Validation :
- UV-Vis : ~270–300 nm (aromatic π→π* transitions) .
- HPLC : Retention time shifts under acidic/basic conditions indicate ester hydrolysis susceptibility .
Advanced Research Questions
Q. How can computational modeling predict the interactions of (4-Formylphenyl) 3,4-dimethoxybenzoate with biological targets?
- Methodology :
- Software : Use Gaussian 16 or Discovery Studio for DFT calculations to optimize geometry and evaluate electrostatic potential surfaces .
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cytochrome P450). Key parameters:
| Parameter | Value |
|---|---|
| Grid box size | 60 × 60 × 60 Å |
| Exhaustiveness | 100 |
| Binding energy range | -8 to -10 kcal/mol |
Q. What experimental strategies resolve contradictions in bioactivity data for this compound?
- Common Issues :
- Purity discrepancies : HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities >95% purity threshold .
- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using triplicate replicates and positive/negative controls .
- Case Study : Conflicting IC values in antimicrobial assays may arise from solvent effects (DMSO vs. ethanol). Validate solubility via dynamic light scattering (DLS) .
Q. How does (4-Formylphenyl) 3,4-dimethoxybenzoate degrade under thermal or photolytic stress?
- Stability Studies :
- Thermal Degradation : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) shows decomposition onset at ~180°C.
- Photolysis : Expose to UV light (254 nm) for 24 hrs; monitor degradation by LC-MS (major product: 3,4-dimethoxybenzoic acid) .
- Mitigation : Store in amber vials at -20°C under argon.
Key Research Gaps and Future Directions
- Structure-Activity Relationships (SAR) : Systematic modification of methoxy/formyl positions to enhance bioactivity .
- Environmental Impact : Study adsorption on indoor surfaces (e.g., silica) via microspectroscopic imaging to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
